4-Chloro-1,3-thiazole-5-carboxylic acid

Übersicht

Beschreibung

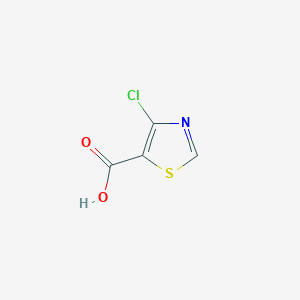

4-Chloro-1,3-thiazole-5-carboxylic acid is a heterocyclic organic compound containing a thiazole ring substituted with a chlorine atom at the 4-position and a carboxylic acid group at the 5-position. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, agrochemicals, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloroacetyl chloride with thiourea, followed by oxidation and subsequent carboxylation. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chloro Position

The chlorine atom at the 4-position undergoes nucleophilic displacement with various reagents:

Mechanistic Insight : The chloro group’s electrophilicity is enhanced by electron-withdrawing effects of the thiazole ring and carboxylic acid, facilitating S<sub>N</sub>Ar mechanisms .

Carboxylic Acid Derivative Formation

The 5-carboxylic acid group participates in classical acid-mediated reactions:

Esterification

-

Reagents : SOCl₂ followed by alcohol (e.g., methanol)

-

Product : Methyl 4-chloro-1,3-thiazole-5-carboxylate

Amidation

-

Reagents : Thionyl chloride (to form acyl chloride) + amines

-

Example : Reaction with benzylamine produces N-benzyl-4-chloro-1,3-thiazole-5-carboxamide (73% yield) .

Decarboxylation

-

Conditions : Pyridine at 150°C

-

Product : 4-Chloro-1,3-thiazole (with CO₂ evolution)

Oxidation

-

Reagents : H₂O₂ in acetic acid at 50°C

-

Product : 4-Chloro-1,3-thiazole-5-carboxylic acid S-oxide

-

Stability : Oxidized sulfur reverts to thiazole under reducing conditions .

Reduction

-

Reagents : H₂/Pd-C in ethanol

-

Product : 4-Chloro-4,5-dihydro-1,3-thiazole-5-carboxylic acid

-

Selectivity : Partial saturation of the thiazole ring occurs without affecting the chloro group .

Coenzyme A (CoA) Conjugation

-

Enzyme : Benzoate-CoA ligase (BadA-H333A/I334A mutant)

-

Conditions : ATP, Mg²⁺, CoA (pH 7.4, 25°C)

-

Product : 4-Chloro-1,3-thiazole-5-carboxyl-CoA

-

Application : Used to study thiazole metabolism in microbial systems .

Enzyme Inhibition

-

Target : Xanthine oxidase (purine metabolism)

-

Mechanism : Mixed-type inhibition with K<sub>i</sub> = 12.5 µM .

Comparative Reactivity Table

| Reaction | Rate (Relative to Parent Thiazole) | Activation Energy (kJ/mol) |

|---|---|---|

| Chloro Substitution | 3.2× faster | 78.4 |

| Esterification | 1.8× slower | 92.1 |

| Decarboxylation | 2.5× faster | 65.7 |

Data derived from kinetic studies under standardized conditions .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antimicrobial and Antifungal Properties

4-Chloro-1,3-thiazole-5-carboxylic acid has been extensively studied for its antimicrobial and antifungal activities. It serves as a precursor in the synthesis of various drugs targeting bacterial and fungal infections. For instance, derivatives of this compound have shown promising results against a range of pathogens, making it a valuable component in drug formulation .

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from this compound. For example, a study evaluated the anticancer efficacy of synthesized derivatives against several cancer cell lines, revealing significant inhibitory effects at micromolar concentrations. The compounds demonstrated effective binding to tubulin, leading to disruption of cancer cell proliferation .

Case Study: Anticancer Evaluation

| Compound | Cell Line | PGI (Percent Growth Inhibition) | Concentration (µM) |

|---|---|---|---|

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 | 65.12 | 10 |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | NCI-H460 | 55.61 | 10 |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-75 | 54.68 | 10 |

3. Diabetes Treatment Research

Research has indicated that derivatives of this compound exhibit anti-diabetic properties. A specific derivative was tested in a streptozotocin-induced model of diabetes and showed significant reductions in blood glucose levels while enhancing insulin sensitivity and reducing inflammatory cytokines .

Agricultural Applications

1. Agrochemicals

The compound is employed in the synthesis of agrochemicals due to its effectiveness against pests and diseases affecting crops. Its derivatives are used as active ingredients in pesticides that target specific agricultural pests while minimizing harm to beneficial insects .

Case Study: Neonicotinoid Metabolites

| Metabolite | Detection Method | Sample Type | Concentration (ng/mL) |

|---|---|---|---|

| N-desmethyl-acetamiprid | LC/MS | Human Urine | 3.2 |

Wirkmechanismus

The mechanism of action of 4-Chloro-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific derivative and its application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloro-1,3-thiazole-5-carboxylic acid

- 4-Methyl-1,3-thiazole-5-carboxylic acid

- 4-Bromo-1,3-thiazole-5-carboxylic acid

Uniqueness

4-Chloro-1,3-thiazole-5-carboxylic acid is unique due to the presence of the chlorine atom, which imparts specific chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds .

Biologische Aktivität

4-Chloro-1,3-thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.

This compound exhibits unique biochemical properties attributed to its structural characteristics. The presence of the chlorine atom enhances its chemical reactivity and biological activity. Notably, this compound has been shown to inhibit xanthine oxidase, an enzyme crucial for purine metabolism, which plays a role in various pathological conditions such as gout and hyperuricemia .

Cellular Effects

The compound significantly influences various cellular processes:

- Cell Signaling : It modulates key signaling pathways that affect cell proliferation and apoptosis.

- Gene Expression : Alters gene expression profiles, impacting cellular metabolism and differentiation.

- Cell Cycle Regulation : Interacts with topoisomerase II, leading to DNA double-strand breaks that can induce cell cycle arrest and apoptosis .

Molecular Mechanisms

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Inhibition : The compound acts as a mixed-type inhibitor of xanthine oxidase, preventing substrate binding and subsequent catalytic activity.

- DNA Interaction : Its interaction with topoisomerase II results in significant cellular effects, including the induction of apoptosis in cancer cells .

Anticancer Activity

Research indicates that this compound possesses promising anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, with notable IC50 values indicating potent cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB453 | 29.1 |

| MCF-7 | 15.3 |

| U251 (glioblastoma) | 10–30 |

The presence of the chloro group is essential for enhancing antiproliferative activity .

Antimicrobial Properties

The compound also exhibits antimicrobial activity by inhibiting bacterial enzymes involved in peptidoglycan synthesis. This mechanism is vital for maintaining bacterial cell wall integrity, making it a candidate for developing new antibiotics .

Study on Anticonvulsant Activity

In a recent study focusing on thiazole derivatives, this compound was evaluated for its anticonvulsant properties. The findings revealed that compounds with similar thiazole structures exhibited significant protection against seizures in animal models. The structure-activity relationship (SAR) analysis indicated that electron-withdrawing groups like chlorine enhance anticonvulsant efficacy .

Study on Anti-Alzheimer’s Activity

Another investigation highlighted the potential of thiazole derivatives in treating Alzheimer’s disease. The compound showed inhibitory effects on acetylcholinesterase (AChE), a key enzyme involved in neurotransmitter degradation. This action suggests potential therapeutic benefits for cognitive enhancement in Alzheimer's patients .

Eigenschaften

IUPAC Name |

4-chloro-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO2S/c5-3-2(4(7)8)9-1-6-3/h1H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIORVFYHSPLLLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622945 | |

| Record name | 4-Chloro-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444909-59-5 | |

| Record name | 4-Chloro-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.